molecular formula C9H16O2 B2676115 2-(4-methylcyclohexyl)acetic Acid CAS No. 7132-93-6

2-(4-methylcyclohexyl)acetic Acid

Cat. No.: B2676115
CAS No.: 7132-93-6
M. Wt: 156.225
InChI Key: OQZGYMRYZAKXAF-ZKCHVHJHSA-N
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Description

2-(4-methylcyclohexyl)acetic acid is a synthetic organic compound with the molecular formula C9H16O2. It is a cyclic carboxylic acid widely utilized in scientific research, particularly in the fields of biochemistry and physiology. This compound is known for its role in the synthesis of various other compounds and as a model substrate for studying biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylcyclohexyl)acetic acid typically involves the reaction of 2-methylcyclohexanol with acetic acid or acetic anhydride. This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, this compound is produced as a solvent in the anthraquinone process for hydrogen peroxide production. This method offers advantages such as increased solubility, improved hydrogenation efficiency, and enhanced hydrogen peroxide concentration, leading to increased capacity and reduced operating costs in hydrogen peroxide facilities.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(4-methylcyclohexyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model substrate for studying various chemical reactions and pathways.

    Biology: Employed in biochemical research to study enzyme properties and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of biologically active compounds.

    Industry: Utilized as a solvent in industrial processes, particularly in the production of hydrogen peroxide.

Mechanism of Action

The mechanism of action of 2-(4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. In biochemical research, it is used to study the properties of enzymes and investigate metabolic pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, trans-4-methylcyclohexyl ester
  • 4-Methylcyclohexanol acetate

Uniqueness

2-(4-methylcyclohexyl)acetic acid is unique due to its specific structure and properties, which make it a valuable tool in scientific research. Its cyclic structure and carboxylic acid group allow it to participate in a variety of chemical reactions, making it versatile for use in different fields.

Properties

IUPAC Name

2-(4-methylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGYMRYZAKXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984498, DTXSID901297126
Record name (4-Methylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6603-71-0, 7132-95-8, 7132-93-6
Record name 4-Methylcyclohexane acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006603710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylcyclohexyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7132-93-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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